BCATm Inhibition Potency: Direct Comparison of (S)- vs. (R)-Enantiomers
The (S)-enantiomer of this β-amino acid scaffold demonstrates potent inhibition of BCATm, a key enzyme in branched-chain amino acid metabolism and a target for obesity and metabolic disorders. While direct IC50 data for the hydrochloride salt is not publicly disclosed, the closely related free base (3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid) exhibits an IC50 of 13 nM against recombinant human BCATm [1]. Critically, the (R)-enantiomer is significantly less active, underscoring the absolute requirement for the (S)-configuration for potent enzyme inhibition [2]. This stereochemical dependence is a hallmark of chiral drug-target interactions and highlights the procurement risk of using racemic mixtures or the incorrect enantiomer.
| Evidence Dimension | BCATm Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (for the free base, (S)-enantiomer) |
| Comparator Or Baseline | (R)-enantiomer: Significantly reduced activity (exact value not reported) |
| Quantified Difference | Activity is stereospecific; (R)-enantiomer is inactive or much less potent. |
| Conditions | Recombinant human BCATm expressed in E. coli BL21 DE3; assay measured L-glutamate production from alpha-ketoglutarate after 10 mins. |
Why This Matters
This data confirms that the (S)-stereochemistry is essential for achieving the desired biological activity in BCATm-targeting studies, making this specific compound irreplaceable for projects focused on this mechanism.
- [1] BindingDB. BDBM50118637 (CHEMBL3617084). Activity Data for BCATm Inhibition. Retrieved from BindingDB. View Source
- [2] Borthwick, A. D., et al. (2016). Structurally Diverse Mitochondrial Branched Chain Aminotransferase (BCATm) Leads with Varying Binding Modes Identified by Fragment Screening. Journal of Medicinal Chemistry, 59(6), 2450-2467. View Source
